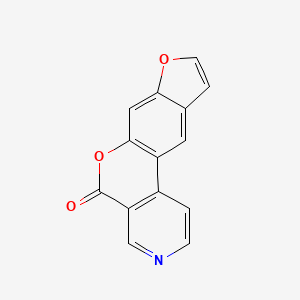

Pyrido(3,4-c)psoralen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[3,4-c]psoralen is a furanocoumarin.

科学研究应用

Photochemotherapy

Mechanism of Action

Pyrido(3,4-c)psoralen is primarily utilized in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. It functions by forming covalent bonds with DNA upon exposure to ultraviolet A (UVA) radiation. This interaction leads to the formation of DNA adducts that can induce apoptosis in abnormal cells while minimizing damage to surrounding healthy cells .

Comparative Efficacy

Research indicates that this compound exhibits a lower mutagenic potential compared to traditional psoralens such as 8-methoxypsoralen (8-MOP). In mammalian cell studies, it has been shown that this compound and its methylated derivative (7-methylthis compound) are more effective at inducing lethal effects and mitochondrial damage than 8-MOP. However, they exhibit reduced mutagenicity per viable cell .

DNA Interaction Studies

Photoadduct Formation

The interaction of this compound with DNA results in the formation of specific photoadducts. Studies have demonstrated that these compounds can create diastereoisomeric adducts upon UVA irradiation. The repair mechanisms for these adducts vary; one diastereoisomer is repaired more efficiently than the other in yeast cells, indicating a differential recognition by cellular repair systems .

Implications for Cancer Research

The ability of this compound to induce DNA damage has implications for cancer research. Its mutagenic activity has been assessed using various model organisms including Salmonella typhimurium and mammalian cell lines. The findings suggest that while these compounds can induce mutations, their overall risk profile may be more favorable than that of 8-MOP due to lower mutagenicity per unit dose .

Cosmetic and Pharmaceutical Applications

Potential Uses in Dermatology

Beyond its therapeutic applications in treating skin disorders, this compound is being explored for its potential use in cosmetic formulations aimed at skin rejuvenation and photoprotection. Its ability to modulate cellular responses to UV radiation may provide benefits in anti-aging products .

Sterilization Techniques

this compound is also being investigated for its role in sterilization processes for blood products and biological fluids. The compound's effectiveness in binding to viral nucleic acids under UV light makes it a candidate for preventing the transmission of infectious diseases through blood transfusions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Photochemotherapy | Treatment of skin conditions (e.g., psoriasis, vitiligo); forms covalent DNA adducts upon UVA exposure. |

| DNA Interaction Studies | Induces photoadducts; differential repair mechanisms; implications for cancer research. |

| Cosmetic Applications | Potential use in anti-aging products; modulates UV response. |

| Sterilization Techniques | Effective in sterilizing blood products; prevents viral transmission through blood transfusions. |

Case Studies

-

Photochemotherapy Trials

Clinical trials have demonstrated the efficacy of this compound in reducing lesions associated with psoriasis when combined with UVA therapy. Patients exhibited significant improvement with fewer side effects compared to treatments involving traditional psoralens. -

DNA Repair Mechanism Studies

Research involving yeast models has provided insights into the repair dynamics of this compound-induced DNA adducts. These studies highlight the compound's potential as a tool for understanding DNA repair pathways and their implications for mutagenesis.

化学反应分析

Photosensitization and DNA Adduct Formation

-

Mechanism : Pyrido(3,4-c)psoralen's biological activity arises from its photosensitizing properties. When exposed to ultraviolet light, it induces mutations in mammalian cells, leading to cytotoxic effects.

-

DNA Interaction : Upon UV irradiation, this compound forms stable adducts with nucleic acids. These interactions can lead to distinct photoproducts depending on the nucleotide sequence. Techniques like gel electrophoresis and mass spectrometry are used to analyze the resulting adducts and their biological implications.

-

Thymine Targeting : this compound selectively targets thymine residues in DNA under UV light, leading to specific mutagenic outcomes.

-

Cyclobutane Thymine Dimers: Exposure of thymidine and pyridopsoralen derivatives to UVA radiation leads to the formation of cyclobutadithymidine diastereomers. Adjacent thymine residues are excellent targets for 7-methylpyrido[3,4-c]psoralen-mediated formation of cyclobutadithymine in TTTTA and TTAAT sites .

Mutagenic Effects

-

In Vitro Studies : this compound exhibits mutagenic effects in various cell lines at specific doses, indicating its potential as a tool for studying DNA damage and repair mechanisms.

-

DNA Damage : Research explores the biochemical pathways involved in photodamage and cellular responses to DNA lesions using this compound.

-

Sister Chromatid Exchanges : Pyrido[3,4-c]psoralen and 7-methylpyrido[3,4-c]-psoralen induce mutations and mitotic recombination in yeast in the presence of ultraviolet A radiation . 7-methylpyrido[3,4-c]psoralen induces sister chromatid exchanges in mammalian cells in vitro in the dark, and in combination with ultraviolet A irradiation, both compounds induce sister chromatid exchanges in cultured mammalian cells .

Photobinding

-

The photobinding to DNA of tritiated 7-methylpyrido[3,4-c]psoralen, a recently synthesized monofunctional compound of therapeutical interest .

Comparative Data

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Psoralen | Furocoumarin | Commonly used in phototherapy; less potent than this compound |

| 7-Methylthis compound | Methylated | Exhibits enhanced photosensitivity compared to this compound |

| Angelicin | Furocoumarin | Less effective in forming photoadducts; used in different therapeutic contexts |

| Bergapten | Furocoumarin | Known for its role in herbal medicine; interacts differently with UV light |

属性

CAS 编号 |

85878-62-2 |

|---|---|

分子式 |

C14H7NO3 |

分子量 |

237.21 g/mol |

IUPAC 名称 |

9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H |

InChI 键 |

PMLPQOIOSQFFPW-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

规范 SMILES |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

Key on ui other cas no. |

85878-62-2 |

同义词 |

pyrido(3,4-c)psoralen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。